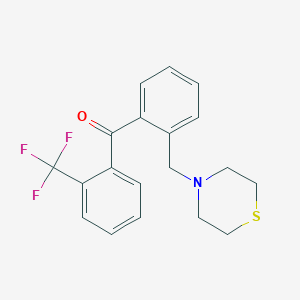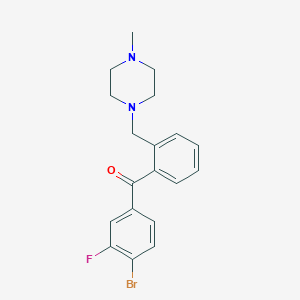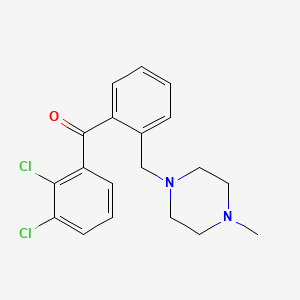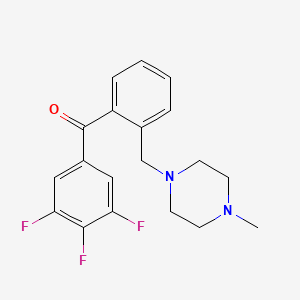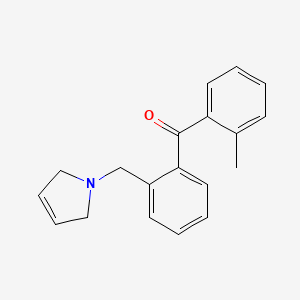
芬布芬钠
描述
Fenoprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and helps to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is also used for the relief of signs and symptoms of osteoarthritis and rheumatoid arthritis .
Synthesis Analysis
Fenoprofen salts were prepared directly from the free acid or via metathetical reactions with the sodium salt . In one method, Fenoprofen (82.0 g, 0.34 mole) was added to a solution of 13.6 g (0.34 mole) of sodium hydroxide .
Molecular Structure Analysis
Fenoprofen is a chiral drug with one stereogenic center and exists as chiral twins . The (S)-enantiomer has the desired pharmacological action whereas the ®-isomer is less active . It is observed that there is stereoselective bioconversion of the ®- to (S)-fenoprofen, a process known as chiral inversion .
Chemical Reactions Analysis
Fenoprofen inhibits prostaglandin synthesis by decreasing the enzyme needed for biosynthesis . It has been demonstrated that fenoprofen has the ability to inhibit the ultraviolet-induced erythema in guinea-pigs, the development of carrageenin-induced paw oedema, of swelling and bone damage in rats with adjuvant-induced arthritis and of experimental uveitis in rabbits .
Physical and Chemical Properties Analysis
Fenoprofen is readily absorbed after oral administration . Plasma levels attained with the sodium salt tend to be higher than those attained with the calcium salt . Plasma levels of fenoprofen are reduced when taken with food and by the concomitant ingestion of aspirin .
科学研究应用
药理特性和治疗功效
芬布芬钠在治疗风湿病(如类风湿关节炎、骨关节炎、强直性脊柱炎和痛风)方面已被证明具有良好的疗效。其抗炎活性已通过各种动物模型得到证实,显示出抑制红斑、水肿、骨损伤和葡萄膜炎的能力。在小鼠和大鼠中观察到镇痛效果,表明其具有疼痛管理的潜力。人体药理学研究表明,与阿司匹林相比,芬布芬钠具有解热作用且胃肠道出血较少,表明其在关节炎患者中长期使用时安全性更高 (Brogden et al., 2012).
透皮递送用于关节炎疼痛管理
芬布芬透皮凝胶制剂的研究旨在克服与口服给药相关的胃肠道问题。这些凝胶在动物模型中显示出显着的抗炎和镇痛活性,没有观察到皮肤刺激。这表明对于关节炎疼痛管理,这是一种有效且更安全的替代方法 (Manjula et al., 2020).
分子结构和脱溶行为
对芬布芬钠盐的水合晶体结构的研究探讨了它们的物理化学性质。这些发现有助于我们了解药物的稳定性和溶解性,这对于开发更有效的制剂至关重要 (Stephenson & Diseroad, 2000).
硼烷类似物的抗肿瘤潜力
芬布芬的硼烷类似物与母体化合物相比表现出增强的抗肿瘤潜力。这些发现为基于芬布芬的癌症治疗方法的开发开辟了新途径,突出了该药物超越其传统抗炎应用的多功能性 (Useini et al., 2022).
黑皮质素受体的变构增强剂
芬布芬已被确定为黑皮质素受体的正变构调节剂,为关节疾病提供了新的治疗机会。这一发现表明芬布芬的潜力不仅仅是止痛,可能有助于通过不完全依赖于环氧合酶抑制的机制来解决炎症 (Montero-Melendez et al., 2016).
作用机制
安全和危害
People who take NSAIDs such as fenoprofen may have a higher risk of having a heart attack or a stroke than people who do not take these medications . These events may happen without warning and may cause death . This risk may be higher for people who take NSAIDs for a long time . NSAIDs such as fenoprofen may cause ulcers, bleeding, or holes in the stomach or intestine
属性
IUPAC Name |
sodium;2-(3-phenoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIYGXHDKTNFO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956173 | |
| Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34691-31-1 | |
| Record name | Fenoprofen sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENOPROFEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869607J16Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fenoprofen sodium, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. While the provided abstracts don't delve into specific COX isoforms (COX-1 and COX-2), research suggests that Fenoprofen sodium displays a preference for inhibiting COX-1 [, ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX activity, Fenoprofen sodium reduces prostaglandin synthesis, thereby alleviating inflammation and associated symptoms.
A: Research indicates that Fenoprofen sodium demonstrates potent inhibition of platelet aggregation, surpassing the efficacy of Aspirin and phenylbutazone in some studies []. Specifically, it effectively inhibits collagen-induced platelet aggregation in both in vitro (human, rabbit, and guinea pig) and in vivo (rabbit and guinea pig) settings []. This suggests its potential utility in conditions where platelet aggregation plays a significant role.
A: While Fenoprofen sodium exhibits anti-inflammatory properties, a double-masked trial investigating its topical application for chronic aphakic cystoid macular edema found it to be ineffective []. This suggests that its anti-inflammatory action might not be sufficient to counter the specific pathophysiology of this condition.
A: Interestingly, both Fenoprofen sodium and its calcium salt (Fenoprofen calcium) exhibit thermotropic liquid crystalline properties []. This means they can transition between different liquid crystal phases upon heating or cooling. The implications of these mesomorphic properties on drug delivery and formulation are areas of potential research interest.
A: The provided research highlights some limitations. For instance, the study on chronic aphakic cystoid macular edema had a small sample size, potentially impacting the conclusiveness of the findings []. Additionally, detailed information on the long-term effects, optimal drug delivery strategies, and potential for resistance development with Fenoprofen sodium is limited in the provided abstracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
![ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1343392.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
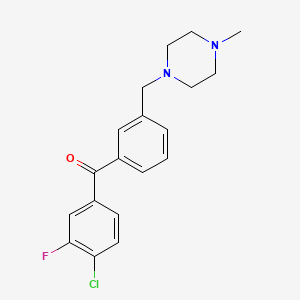
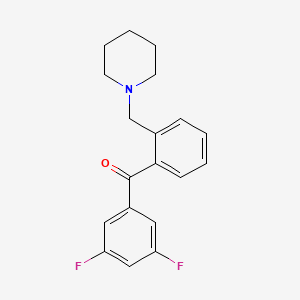

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
